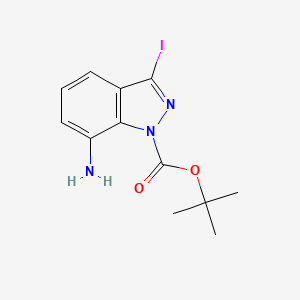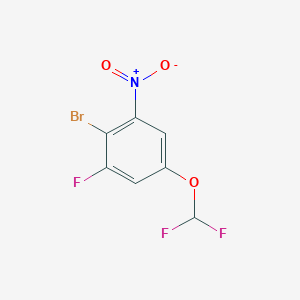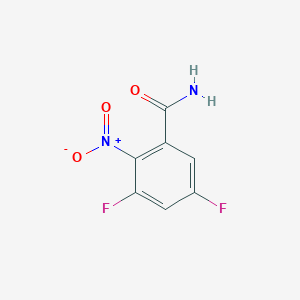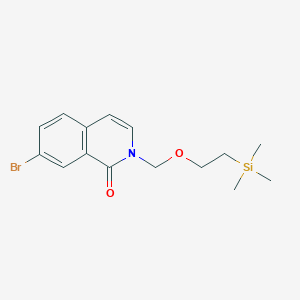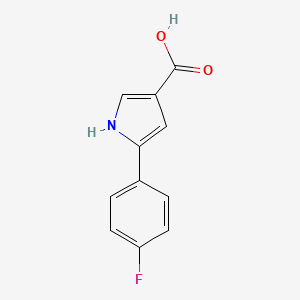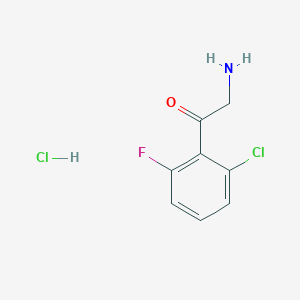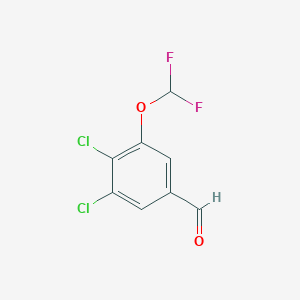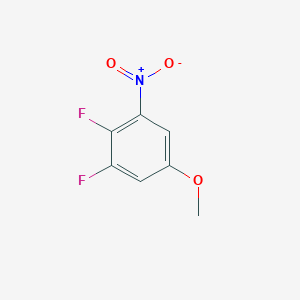![molecular formula C15H26O7S B1446361 Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate CAS No. 62921-75-9](/img/new.no-structure.jpg)
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H20O6S. It is also known by other names such as triethylene glycol monoethyl ether p-toluenesulfonate. This compound is characterized by its unique structure, which includes an ethoxyethoxyethoxy group attached to an ethanol backbone, and a 4-methylbenzenesulfonate group. It is used in various industrial and scientific applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate typically involves the reaction of triethylene glycol monoethyl ether with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the reaction proceeds smoothly and to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction is carefully monitored to maintain the desired temperature and pH levels. After the reaction is complete, the product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles in substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of triethylene glycol monoethyl ether and p-toluenesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium hydroxide. The reactions are typically carried out in polar solvents like methanol or ethanol.
Hydrolysis: This reaction can occur under acidic or basic conditions, with the use of hydrochloric acid or sodium hydroxide as catalysts.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide would yield triethylene glycol monoethyl ether methanesulfonate.
Hydrolysis: The major products are triethylene glycol monoethyl ether and p-toluenesulfonic acid.
Applications De Recherche Scientifique
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonate esters.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of surfactants, detergents, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions. The sulfonate group is a good leaving group, which facilitates the formation of new bonds in the presence of nucleophiles. This property is exploited in various synthetic applications to create new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-: This compound lacks the 4-methylbenzenesulfonate group.
Uniqueness
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate is unique due to the presence of both the ethoxyethoxyethoxy group and the 4-methylbenzenesulfonate group. This combination imparts specific chemical properties that make it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
62921-75-9 |
|---|---|
Formule moléculaire |
C15H26O7S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-[2-(2-ethoxyethoxy)ethoxy]ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H18O4.C7H8O3S/c1-2-10-5-6-12-8-7-11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h9H,2-8H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
SPCSFCRWIMFROR-UHFFFAOYSA-N |
SMILES |
CCOCCOCCOCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canonique |
CCOCCOCCOCCO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1446279.png)


